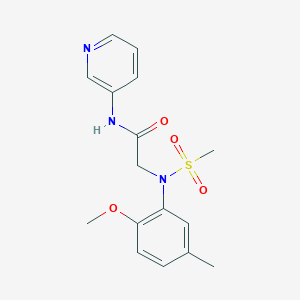![molecular formula C18H20N4O3 B5795289 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential biomedical applications. This compound has been reported to have a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide is not fully understood, but it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been reported to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungi and bacteria. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. However, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide. One potential direction is the development of new derivatives of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide with improved solubility and bioavailability. Another direction is the study of the mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide in more detail, to better understand its biological activities. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide could be tested in preclinical and clinical trials for its potential use as a cancer therapy or antibiotic.
Métodos De Síntesis
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide can be synthesized using various methods, including the reaction of 4-methylpiperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential biomedical applications. It has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)15-8-6-14(7-9-15)19-18(23)16-4-2-3-5-17(16)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYNIBGVVFRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)


![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)
![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)
![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)
![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)